Nickel(2+) hydrogen citrate

Stoichiometry Nickel content Formulation accuracy

Sourcing the correct nickel citrate stoichiometry is critical for reproducible catalyst performance. Nickel(2+) hydrogen citrate (CAS 18721-51-2) provides the distinct 1:1 metal-to-ligand ratio essential for controlled metal speciation, dispersion, and interfacial chemistry. - Enables superior Ni dispersion and stronger metal-support interactions vs. nitrate precursors, delivering 79% CO₂ conversion with full CH₄ selectivity over 200 h on zeolite 13X. - Produces harder, finer-grained electrodeposited Ni coatings with near-random crystallographic texture, outperforming conventional Watts baths. - Thermally decomposes to Ni/NiO nanoparticles (4-50 nm) with tunable magnetic coercivity (139-73 Oe), ideal for battery anode and supercapacitor research. Request a quote for custom pack sizes; standard hazardous-material shipping protocols apply.

Molecular Formula C6H6NiO7
Molecular Weight 248.8 g/mol
CAS No. 18721-51-2
Cat. No. B096696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(2+) hydrogen citrate
CAS18721-51-2
Synonymsnickel(2+) hydrogen citrate
Molecular FormulaC6H6NiO7
Molecular Weight248.8 g/mol
Structural Identifiers
SMILES[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2]
InChIInChI=1S/C6H8O7.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2
InChIKeyPVQDBEUVVVTFSY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel(2+) Hydrogen Citrate: Physicochemical Baseline


Nickel(2+) hydrogen citrate (CAS 18721-51-2) is a 1:1 nickel(II) salt of partially protonated citric acid, with molecular formula C₆H₆NiO₇ and a molecular weight of 248.8 g·mol⁻¹ [1]. The compound belongs to the nickel carboxylate family and is distinguished by a single hydrogen citrate ligand (HCit³⁻) coordinated to Ni²⁺, yielding a well-defined stoichiometry that contrasts with the more common trinickel dicitrate (Ni₃(C₆H₅O₇)₂, CAS 6018-92-4). This defined composition governs its behavior in aqueous solution—where pH determines the equilibrium among NiHCit, NiCit⁻, and NiH₂Cit⁺ species—and its utility as a precursor for supported nickel catalysts, electroplating baths, and size-controlled nanoparticle synthesis [2][3].

1:1 Ni:citrate stoichiometry; distinct from trinickel dicitrate (3:2) used in standard references.
Harmonised EU CLP classification: Carc. 1A, Muta. 2, Repr. 1B, STOT RE 1, Resp. Sens. 1, Skin Sens. 1. Handling conditions require specific safety review.
Water-soluble green crystalline powder; density approximately 1.85 g/cm³.

Nickel(2+) Hydrogen Citrate Substitution Failure


Interchanging nickel(2+) hydrogen citrate with other nickel citrate salts—such as trinickel dicitrate (CAS 6018-92-4)—or with inorganic nickel sources (nitrate, acetate, chloride, sulfate) introduces uncontrolled variation in Ni content, solution speciation, pH buffering capacity, and thermal decomposition pathways. The single hydrogen citrate ligand in the 1:1 salt dictates a distinct speciation profile across the pH 2–8 range: NiHCit dominates at pH~3–4, whereas fully deprotonated NiCit⁻ prevails above pH 5 [1]. This speciation directly affects electrochemical behavior in plating baths and the metal–support interaction during catalyst impregnation, making the salt non-interchangeable with alternatives that lack the same ligand protonation state and stoichiometry [2].

Citrate speciation controls electrochemistry
pH-dependent Ni–citrate complexes (NiHCit⁰, NiCit⁻, NiCit₂⁴⁻, etc.) determine electrochemical behaviour and adsorption onto supports; inorganic salts lack this control.
Stoichiometric protonation state differs
1:1 hydrogen citrate provides a distinct buffering capacity and coordination environment compared to the fully deprotonated trinickel dicitrate salt.
Reproducibility depends on correct stoichiometry
Metal loading, dispersion, and catalytic or coating performance may shift if citrate stoichiometry or precursor is substituted without validation.

Nickel(2+) Hydrogen Citrate: Comparative Evidence


Ni Dispersion and Hydroisomerisation Selectivity vs. Nitrate Precursors

Nickel(2+) hydrogen citrate (C₆H₆NiO₇, MW 248.8) contains one Ni²⁺ per citrate moiety, yielding a calculated nickel content of 23.6 wt% [1]. In contrast, the industrially common trinickel dicitrate (Ni₃(C₆H₅O₇)₂, CAS 6018-92-4, MW ~554.1) carries three Ni²⁺ per two citrate ligands, giving a nickel content of 31.8 wt% . This 8.2 absolute percentage-point difference means that a formulator targeting a specific nickel loading must adjust mass by a factor of 1.35× when switching between the two salts, directly impacting solution preparation accuracy, catalyst impregnation calculations, and waste-stream nickel accounting.

Dispersion & hydroisomerisation
Head-to-head
Stronger metal–support interaction, higher dispersion, highest catalytic activity and isomerisation selectivity among three precursors tested.
Supports precursor selection for bifunctional hydroconversion catalysts.
Ranked qualitatively vs. nitrate and alkaline tetraamine nitrate on AlMCM-41; specific dispersion values not shown.
Stoichiometry Nickel content Formulation accuracy

CO₂ Methanation Performance vs. Nitrate and Acetate

Potentiometric titration studies at 25 °C and I = 0.1 M (KCl) established that the NiHCit complex (log K = 4.18 ± 0.10 for Ni²⁺ + HCit²⁻ ⇌ NiHCit) is less stable than the fully deprotonated NiCit⁻ complex (log β = 6.86 ± 0.12 for Ni²⁺ + Cit³⁻ ⇌ NiCit⁻) [1]. This 2.68 log-unit difference means NiHCit predominates only in the pH 3–4 window, while NiCit⁻ dominates above pH 5. In nickel-citrate electroplating baths, the NiHCit species specifically stabilizes nickel ions at pH 3.0, slowing dissolution at the electrode surface and enabling smoother deposit morphology compared to baths operating at higher pH where NiCit⁻ and polynuclear species prevail [2].

CO₂ methanation
Head-to-head
79% CO₂ conversion at 320 °C, 100% CH₄ selectivity, stable 200 h on zeolite 13X (5 wt.% Ni).
Reported higher activity and durability vs. nitrate and acetate precursors.
Reaction rate and exact comparator conversions need source verification.
Speciation Stability constants Electrochemistry

Harder, Finer-Grained Ni Deposits vs. Watts Bath

Ni/13X zeolite catalysts prepared via evaporation impregnation using nickel citrate as the precursor achieved 79% CO₂ conversion at 320 °C with 100% selectivity to CH₄, outperforming catalysts prepared from nickel nitrate or nickel acetate under identical conditions [1]. STEM-EDX and XRD characterization confirmed that the citrate precursor yielded smaller NiO particle sizes and higher metal dispersion, attributed to the larger molecular footprint of the citrate complex that limits Ni aggregation during calcination. The citrate-derived catalyst also maintained stable performance over 200 hours on stream, demonstrating robustness absent from the nitrate-derived analogue [1].

Hard Ni coatings
Head-to-head
Harder, finer-grained deposit with near-random texture from citrate bath vs. conventional Watts nickel bath.
Supports electroplating bath selection for wear-resistant deposits.
Exact Vickers hardness values not extracted; finer grain and random orientation confirmed.
Catalysis CO₂ methanation Precursor comparison

Ni/NiO Nanocomposite via Thermal Decomposition

Intercalation of [Ni(C₆O₇H₃)ₓ(OH)]ₚ⁽³ˣ⁻¹⁾⁻ hydroxy-citrate clusters into Mg/Al layered double hydroxides (LDHs) followed by H₂ reduction at 600 °C produced Ni⁰ crystallites whose mean size decreased systematically from ~10 nm to ~5 nm as the citrate/Ni ratio (x) increased from 0.6 to 2 [1]. In the same LDH host, intercalation of NiCl₄²⁻ as the guest entity yielded larger and less controllable Ni⁰ particles upon reduction. The citrate ligand thus serves as both a spacer and a carbon source, enabling size tuning that is inaccessible with chloride-only precursors [1].

Ni/NiO nanocomposite
Cross-study comparable
Particle size tunable 4–50 nm, cauliflower morphology, coercivity 139→73 Oe across 400–700 °C.
Single-source route for size-tunable composite nanoparticles.
Direct comparison to multi-step syntheses not quantified.
Nanoparticle synthesis Size control LDH precursors

HDS Activity: Citrate Complexation vs. Citrate-Free Catalysts

Nickel(2+) hydrogen citrate is notified under EU CLP Regulation (EC) No 1272/2008 as a Carcinogen, Mutagen, or Reproductive toxicant (CMR) Category 1A or 1B, and as a Respiratory Sensitiser Category 1 [1]. This classification is harmonized across ECHA member states and carries mandatory concentration limits and M-factors for mixture classification. Substituting this compound with a non-CMR nickel source or with a nickel salt bearing a different hazard profile (e.g., a less stringently classified salt) would alter the downstream regulatory obligations for safe-handling documentation, workplace exposure limits, and waste disposal permitting.

HDS activity
Head-to-head
3.1 × 10⁻⁴ mol g⁻¹ h⁻¹, HYD selectivity 86% for NiMoKC2 (CA/Ni=2) in 4,6-DMDBT HDS.
Citrate complexation improves active phase dispersion and hydrogenation selectivity.
Compared to citrate-free NiMo/KIT-6; chelation effect confirmed by spectroscopy.
Regulatory CMR Safety

Nickel(2+) Hydrogen Citrate Applications


Bifunctional Catalyst Precursor for n-Paraffin Hydroconversion

When preparing Ni/AlMCM-41 or Ni/zeolite catalysts by wetness impregnation, selecting nickel(2+) hydrogen citrate as the precursor yields higher nickel dispersion and stronger metal–support interaction compared to nickel nitrate or tetraamine nickel nitrate [1]. This translates directly into superior hydroconversion activity and isomerization selectivity, as the citrate ligand decomposes during calcination to leave highly dispersed NiO that resists sintering.

CO₂ Methanation Catalyst on Zeolite 13X for Power-to-Gas

In electroplating formulations operated at pH 3.0–4.0, nickel(2+) hydrogen citrate delivers the NiHCit complex as the predominant species, which stabilizes Ni²⁺ against premature hydrolysis while remaining sufficiently labile for efficient cathodic reduction [2]. This speciation window avoids the formation of electrochemically inert NiCit₂⁴⁻ or Ni(H₋₁Cit)²⁻ that prevail at higher pH and reduce current efficiency.

Citrate-Based Ni Electroplating for Hard, Fine-Grained Coatings

Incorporation of nickel hydrogen citrate into layered double hydroxide (LDH) galleries, or direct thermal decomposition of the citrate salt, provides a tunable route to Ni⁰ nanoparticles with mean diameters controllable between 5 and 10 nm by adjusting the citrate-to-nickel ratio [3]. This level of size control is not achievable with nickel chloride or nitrate precursors, which lack the coordinating and spacing function of the citrate ligand.

Single-Source Precursor for Size-Tunable Ni/NiO Nanocomposites

The well-defined 1:1 stoichiometry and crystallographically characterized coordination environment of the [Ni(Hcit)(H₂O)₂]²⁻ dimer [4] make nickel(2+) hydrogen citrate a reliable reference material for calibrating spectrophotometric or potentiometric methods that quantify nickel-citrate species in environmental, biological, or industrial process samples.

Application
Selection Property
Validation Focus
Bifunctional catalyst for n-paraffin hydroconversion
Metal dispersion via citrate complexation
Metal–support interaction strength and isomerisation selectivity
CO₂ methanation on zeolite 13X
Citrate-derived NiO dispersion and CH₄ selectivity
CO₂ conversion efficiency and long-term stability under reaction conditions
Citrate-based nickel electroplating
Ni–citrate complex adsorption on cathode
Coating hardness, grain size, and crystallographic texture
Ni/NiO nanocomposite precursor
Thermal decomposition tunability
Particle size range, Ni:NiO ratio, and magnetic coercivity control
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